molecular formula C6H8Cl2N2 B2943767 3-(Chloromethyl)-4-methylpyridazine hydrochloride CAS No. 1956370-79-8

3-(Chloromethyl)-4-methylpyridazine hydrochloride

Cat. No.: B2943767
CAS No.: 1956370-79-8
M. Wt: 179.04
InChI Key: YDBREJLMCVXNDY-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-methylpyridazine hydrochloride is a heterocyclic compound featuring a pyridazine core substituted with a chloromethyl group at the 3-position and a methyl group at the 4-position, with a hydrochloride counterion. Pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms, imparts distinct electronic and reactivity properties compared to single-nitrogen heterocycles like pyridine.

Key inferred properties (based on structural analogs):

  • Molecular formula: Likely C₆H₇Cl₂N₂ (assuming pyridazine base: C₅H₄ClN₂ + HCl).
  • Reactivity: The chloromethyl group (-CH₂Cl) is reactive in nucleophilic substitution or coupling reactions, enabling functionalization .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(chloromethyl)-4-methylpyridazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.ClH/c1-5-2-3-8-9-6(5)4-7;/h2-3H,4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEJUPZTFKVMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC=C1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956370-79-8
Record name 3-(chloromethyl)-4-methylpyridazine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-4-methylpyridazine hydrochloride typically involves the chloromethylation of 4-methylpyridazine. One common method includes the reaction of 4-methylpyridazine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-4-methylpyridazine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyridazine ring can be reduced to a dihydropyridazine or tetrahydropyridazine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Nucleophilic Substitution: Azidomethyl, thiomethyl, or aminomethyl derivatives.

    Oxidation: 3-(Carboxymethyl)-4-methylpyridazine or 3-(Formylmethyl)-4-methylpyridazine.

    Reduction: Dihydro- or tetrahydro-3-(chloromethyl)-4-methylpyridazine.

Scientific Research Applications

Chemistry: 3-(Chloromethyl)-4-methylpyridazine hydrochloride is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are investigated for their pharmacological activities. They are explored as potential therapeutic agents for treating various diseases, including bacterial infections and cancer.

Industry: In the industrial sector, this compound is employed in the production of agrochemicals, dyes, and polymers. Its reactivity makes it a valuable precursor in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-methylpyridazine hydrochloride involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access. In receptor studies, the compound can act as a ligand, modulating receptor activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (chloromethyl groups, heterocyclic cores) or applications as intermediates:

Compound Name Core Structure Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Notes References
3-(Chloromethyl)pyridine hydrochloride Pyridine C₆H₆ClN·HCl 164.04 136–142 Intermediate for pharmaceuticals
4-Chloromethyl-2-methylthiazole hydrochloride Thiazole C₅H₆ClNS·HCl 184.08 166–168 Reagent in organic synthesis
5-(Chloromethyl)-3-phenyl-1H-pyrazole hydrochloride Pyrazole C₁₀H₁₀Cl₂N₂ 229.11 Not reported Potential drug intermediate
2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride Pyridine C₁₂H₁₇ClNO₂·HCl 294.19 Not reported Intermediate for proton pump inhibitors (e.g., Omeprazole)
3-Chloro-4-methylpyridazine Pyridazine C₅H₄ClN₂ 128.55 Not reported Cited in medicinal chemistry studies

Key Differences and Implications

Heterocyclic Core
  • Pyridazine vs. Pyridine/Thiazole/Pyrazole :
    • Pyridazine’s two adjacent nitrogen atoms increase polarity and hydrogen-bonding capacity compared to pyridine or thiazole derivatives. This may enhance solubility in polar solvents or alter binding affinity in biological systems .
    • Thiazole (sulfur and nitrogen) and pyrazole (two adjacent nitrogens) cores exhibit distinct electronic profiles, influencing their reactivity and applications (e.g., thiazoles in vulcanization or antibiotics ).
Chloromethyl Group Reactivity
  • Substitution Reactions :
    • The chloromethyl group in 3-(Chloromethyl)-4-methylpyridazine hydrochloride is expected to undergo nucleophilic substitution (e.g., with amines or thiols) to form alkylated derivatives. Similar reactivity is observed in 3-(Chloromethyl)pyridine hydrochloride, which is used to synthesize nicotine analogs .
    • Steric hindrance from the 4-methyl group in the pyridazine derivative may slow substitution kinetics compared to less hindered analogs like 4-Chloromethyl-2-methylthiazole hydrochloride .
Thermal Stability
  • Melting points vary significantly:
    • 4-Chloromethyl-2-methylthiazole hydrochloride (166–168°C) has a higher melting point than 3-(Chloromethyl)pyridine hydrochloride (136–142°C), possibly due to stronger intermolecular forces in the thiazole system .
    • Data for this compound is unavailable but could be inferred to fall within 130–160°C based on structural analogs.

Biological Activity

3-(Chloromethyl)-4-methylpyridazine hydrochloride is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chloromethyl group attached to a pyridazine ring, with a methyl group at the 4-position. The molecular formula is C7H8ClN3·HCl, and it has a molecular weight of 195.637 g/mol. This compound can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction, which can lead to the formation of bioactive derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound and its derivatives have shown potential as enzyme inhibitors. For instance, they may inhibit key enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial in developing therapeutics for conditions like cancer and bacterial infections.
  • Receptor Modulation : It can act as a ligand for various receptors, modulating their activity and influencing cellular signaling pathways. This property is particularly valuable in drug development aimed at treating neurological disorders .

Biological Activities

Research indicates that this compound possesses several biological activities:

  • Antimicrobial Properties : Studies have reported that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. This makes it a candidate for further exploration in developing new antibiotics.
  • Anticancer Activity : In vitro studies have demonstrated that certain derivatives show potent anticancer effects, inhibiting the proliferation of cancer cell lines such as HeLa and HCT116. The mechanism involves inducing apoptosis and cell cycle arrest .
  • Neuropharmacological Effects : The compound's ability to cross the blood-brain barrier makes it relevant in neurological research. It has been evaluated for its potential in treating conditions like epilepsy and Alzheimer's disease through modulation of neurotransmitter receptors .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
2-(Chloromethyl)-3,5-dimethylpyridazine hydrochlorideStructureModerate antimicrobial activity
4-(Chloromethyl)-3-methylpyridazine hydrochlorideStructurePotential anticancer properties
3-(Chloromethyl)-5-methylpyridazine hydrochlorideN/ALimited studies available

The position of substituents on the pyridazine ring significantly influences the biological activity and chemical reactivity of these compounds.

Case Studies

  • Anticancer Research : A study examining the effects of 3-(Chloromethyl)-4-methylpyridazine derivatives on human cancer cell lines showed that specific modifications enhanced their cytotoxicity. For example, introducing electron-withdrawing groups increased potency against CDK2 and CDK9 enzymes involved in cell cycle regulation .
  • Neuropharmacological Studies : Research involving animal models demonstrated that derivatives could effectively reduce seizure frequency by modulating GABAergic transmission, highlighting their potential as anticonvulsants .

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